Nantradol hydrochloride

Übersicht

Beschreibung

Levonantradol hydrochloride or l-Nantradol hydrochloride , is an analog of delta (9)-tetrahydrocannabinol (THC). It shares structural similarities with THC, a well-known compound found in cannabis. Levonantradol acts as a potent anti-analgesic agent .

Vorbereitungsmethoden

Reaction Conditions:: The specific reaction conditions for Nantradol hydrochloride synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. Typically, pharmaceutical companies closely guard such information due to commercial interests.

Analyse Chemischer Reaktionen

Arten von Reaktionen:: Nantradolhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidative Prozesse können seine Struktur verändern.

Reduktion: Reduktionsreaktionen können funktionelle Gruppen verändern.

Substitution: Der Austausch bestimmter Atome oder Gruppen kann zu Derivaten führen.

Häufige Reagenzien und Bedingungen:: Spezifische Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab. Zum Beispiel:

Oxidation: Verwenden Sie Oxidationsmittel wie Kaliumpermanganat (KMnO₄).

Reduktion: Setzen Sie Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) ein.

Substitution: Reagieren Sie mit geeigneten Nukleophilen oder Elektrophilen.

Hauptprodukte:: Die Hauptprodukte, die bei diesen Reaktionen entstehen, wären Nantradol-Derivate mit veränderten funktionellen Gruppen oder Stereochemie.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Nantradol hydrochloride exhibits potent analgesic and antiemetic effects, making it a subject of extensive research. Its mechanism of action primarily involves interactions with cannabinoid receptors (CB1 and CB2) in the central nervous system, which modulates neurotransmitter release, leading to analgesic and anti-inflammatory effects.

Analgesic Activity

- Potency : Nantradol has been shown to be 2 to 7 times more potent than morphine in various analgesic tests, yet it does not act on opiate receptors, distinguishing it from traditional opioids .

- Stereospecificity : The compound consists of two racemic diastereoisomers, with the levorotatory isomer (levonantradol) being primarily responsible for its analgesic effects .

Antiemetic Effects

- Chemotherapy-Induced Nausea : Nantradol has demonstrated effectiveness in blocking emesis induced by antineoplastic agents in animal models, suggesting its potential use in managing chemotherapy-related nausea and vomiting .

Clinical Applications

This compound's clinical applications have been explored through various studies:

Pain Management

- Chronic Pain : Clinical trials have indicated that nantradol can effectively reduce chronic pain without the severe side effects commonly associated with opioids, such as dependence and tolerance development .

- Withdrawal Symptoms : Studies have shown that nantradol can alleviate withdrawal symptoms in narcotic-dependent subjects, indicating its potential role in addiction treatment .

Anti-emetic Use

- Clinical Trials : A randomized trial comparing nantradol with chlorpromazine for antiemetic effects showed promising results, positioning nantradol as a viable alternative for patients undergoing chemotherapy .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Wirkmechanismus

The exact mechanism by which Nantradol exerts its effects is not fully elucidated. it likely involves interactions with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system. Activation of these receptors modulates pain perception, inflammation, and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Nantradolhydrochlorid zeichnet sich durch seine einzigartige Struktur und seine anti-analgetischen Eigenschaften aus. Obwohl es Ähnlichkeiten mit THC aufweist, unterscheiden es seine besonderen Merkmale.

Ähnliche Verbindungen::Delta(9)-Tetrahydrocannabinol (THC): Die bekannte psychoaktive Verbindung, die in Cannabis vorkommt.

Nabilone: Ein weiteres synthetisches Cannabinoid, das zur Behandlung von Übelkeit und Schmerzen eingesetzt wird.

Biologische Aktivität

Nantradol hydrochloride is a synthetic compound with significant pharmacological properties, particularly in the realms of analgesia and antiemesis. This article explores its biological activity, pharmacokinetics, and behavioral effects, supported by data tables and relevant case studies.

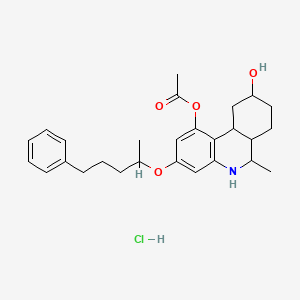

- Molecular Formula : C27H35NO4.ClH

- Molecular Weight : 474.032 g/mol

- Stereochemistry : Epimeric

Pharmacokinetics

This compound undergoes extensive metabolism following oral administration. The primary metabolite detected in vivo is desacetylnantradol, which exhibits similar or superior analgesic effects compared to nantradol itself. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-Life (Rats) | 1.5 to 2 hours |

| Half-Life (Dogs) | Approximately 2 hours |

| Bioavailability | <20% after oral dosing |

Studies indicate that both rats and dogs show a proportional relationship between dosage and plasma concentration, with female subjects often exhibiting higher plasma levels than males after repeated dosing .

Behavioral Effects

Nantradol has been shown to induce various central nervous system (CNS) effects. In controlled studies with rhesus monkeys, acute administration resulted in:

- Ataxia : Loss of coordination

- Pupil Dilation : Mydriasis observed post-administration

- Reduced Responsivity : Decreased reaction to external stimuli

Behavioral changes were dose-dependent, with significant effects noted at doses as low as 0.125 mg/kg . Notably, these effects were not reversed by naloxone, indicating a distinct mechanism of action separate from traditional opioids .

Analgesic Activity

Nantradol's analgesic efficacy has been compared to that of morphine. In various animal models, desacetylnantradol demonstrated potency that was 2 to 5 times greater than morphine across multiple analgesic endpoints .

Table: Comparative Analgesic Potency

| Compound | Potency (relative to morphine) |

|---|---|

| Desacetylnantradol | 2-5 times more potent |

| Nantradol | Equipotent to desacetylnantradol |

Case Studies

- Chronic Administration in Dogs :

- Behavioral Observations in Monkeys :

Eigenschaften

CAS-Nummer |

65511-42-4 |

|---|---|

Molekularformel |

C27H36ClNO4 |

Molekulargewicht |

474.0 g/mol |

IUPAC-Name |

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |

InChI |

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17?,18-,21+,23-,24+;/m0./s1 |

InChI-Schlüssel |

NSOGAHPJIFTUHV-DVTLTWPTSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

Kanonische SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.